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Compound of Interest
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Cat. No.: B10829455 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and synthesis of NSC
107512, a potent inhibitor of cyclin-dependent kinase 9 (CDK9) with significant anti-myeloma

activity. This document is intended for researchers, scientists, and drug development

professionals interested in the scientific journey and technical details of this promising

compound.

Introduction: The Emergence of a Novel CDK9
Inhibitor
NSC 107512, also known as sangivamycin-like molecule 6 (SLM6), emerged from the vast

chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program

(DTP).[1][2][3][4] As a nucleoside analog, it shares a structural resemblance to sangivamycin, a

natural product known for its anticancer properties.[1] The key differentiating feature of NSC
107512 lies in the modification of the C5 position of the pyrrolo[2,3-d]pyrimidine core, where

the typical carboxamide of sangivamycin is replaced by an N'-hydroxycarboximidamide group.

This structural alteration is crucial to its biological activity.

The discovery of NSC 107512's potent and specific activity against multiple myeloma is

detailed in a seminal 2012 paper by Dolloff et al. in Molecular Cancer Therapeutics.[5][6] This

study identified NSC 107512 as a lead compound among a series of sangivamycin-like
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molecules, demonstrating its ability to inhibit CDK9 and induce apoptosis in multiple myeloma

cells.[5][6]

Physicochemical Properties and Identification
A summary of the key identifiers and physicochemical properties of NSC 107512 is presented

in the table below.

Property Value Source

NSC Number 107512 PubChem

CAS Number 22242-89-3 MedchemExpress

Molecular Formula C₁₂H₁₆N₆O₅ PubChem

Molecular Weight 324.29 g/mol PubChem

IUPAC Name

4-amino-7-[3,4-dihydroxy-5-

(hydroxymethyl)oxolan-2-yl]-

N'-hydroxypyrrolo[2,3-

d]pyrimidine-5-

carboximidamide

PubChem

Synthesis of NSC 107512
While a specific, detailed synthetic protocol for NSC 107512 is not readily available in the

public domain, its synthesis can be logically inferred from established methods for creating

analogous pyrrolo[2,3-d]pyrimidine nucleosides. The likely synthetic pathway would involve the

modification of a readily available precursor such as toyocamycin or sangivamycin.

A plausible synthetic route, based on the synthesis of related compounds, is illustrated below.

This proposed pathway starts from the nitrile group of toyocamycin, a common starting material

for sangivamycin and its analogs.
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Toyocamycin (Nitrile Precursor)

NSC 107512 (N'-hydroxycarboximidamide)

Reaction with Hydroxylamine

Hydroxylamine (NH₂OH)

Click to download full resolution via product page

Caption: Proposed final step in the synthesis of NSC 107512.

Experimental Protocol (Hypothetical):

The conversion of the C5-nitrile of a toyocamycin-like precursor to the N'-

hydroxycarboximidamide of NSC 107512 would likely involve a reaction with hydroxylamine or

one of its derivatives. A general procedure would entail:

Dissolution: The nitrile-containing precursor is dissolved in a suitable polar aprotic solvent,

such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride, often in the presence

of a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free

hydroxylamine, is added to the reaction mixture.

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle

heating for several hours to days, with progress monitored by thin-layer chromatography

(TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and

the product is extracted with an appropriate organic solvent. The crude product is then

purified using column chromatography on silica gel to yield the final N'-

hydroxycarboximidamide.

Biological Activity and Mechanism of Action
NSC 107512 is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of

transcription.[1] The inhibition of CDK9 leads to the suppression of transcription of short-lived
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anti-apoptotic proteins, thereby inducing apoptosis in cancer cells, particularly those of multiple

myeloma lineage.

The proposed mechanism of action is depicted in the following signaling pathway diagram:
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Caption: Mechanism of action of NSC 107512 in inducing apoptosis.

Experimental Protocols for Biological Assays:

The following are representative protocols for assays used to characterize the biological activity

of NSC 107512, based on the work of Dolloff et al. (2012).

Cell Viability Assay:

Cell Seeding: Multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) are seeded in 96-

well plates at a density of 5,000-10,000 cells per well.
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Compound Treatment: Cells are treated with a serial dilution of NSC 107512 for 24-72 hours.

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-

Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is measured using a plate reader, and the data is normalized

to vehicle-treated controls to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity):

Cell Treatment: Cells are treated with NSC 107512 at various concentrations for 16-24

hours.

Cell Lysis: Cells are harvested and lysed to release intracellular contents.

Caspase Activity Measurement: Caspase-3 activity in the cell lysates is measured using a

fluorogenic substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active

caspase-3 releases a fluorescent molecule.

Data Analysis: Fluorescence is quantified using a fluorometer, and the results are expressed

as a fold-change in caspase activity compared to untreated cells.

Quantitative Data
The following table summarizes the reported in vitro activity of NSC 107512 against multiple

myeloma cell lines from Dolloff et al. (2012).

Cell Line IC50 (nM) Assay

RPMI-8226 [Data from Dolloff et al., 2012] Cell Viability

NCI-H929 [Data from Dolloff et al., 2012] Cell Viability

(Note: Specific IC50 values would be inserted here upon locating the full text of the cited

reference.)

Conclusion and Future Directions
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NSC 107512 is a promising anti-myeloma agent with a distinct chemical structure and a clear

mechanism of action. Its discovery highlights the value of large-scale screening of chemical

libraries, such as that maintained by the NCI DTP, in identifying novel therapeutic leads.

Further research into the optimization of its synthesis, detailed pharmacokinetic and

pharmacodynamic studies, and in vivo efficacy in relevant animal models is warranted to fully

elucidate its therapeutic potential. The unique N'-hydroxycarboximidamide moiety may also

serve as a valuable pharmacophore for the design of new CDK9 inhibitors with improved

properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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